3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea
Description
Properties
IUPAC Name |
3-(1-adamantyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-25-7-6-23(14-15-2-4-21-5-3-15)19(24)22-20-11-16-8-17(12-20)10-18(9-16)13-20/h2-5,16-18H,6-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHOJMNOZFXFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea” typically involves multi-step organic reactions. A common approach might include:
Formation of the Adamantane Derivative: Starting with adamantane, functionalization at the 1-position can be achieved through halogenation followed by substitution reactions.
Pyridine Derivative Preparation: The pyridine moiety can be introduced through nucleophilic substitution or coupling reactions.
Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea” can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The adamantane moiety can undergo substitution reactions at the 1-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
Pharmacological Applications
Antiviral Activity:
The adamantane moiety is well-known for its antiviral properties, particularly against influenza viruses. Compounds containing adamantane have been used in the treatment of viral infections, with studies indicating that derivatives can inhibit viral replication processes. The specific structure of 3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea may enhance its efficacy against viral pathogens, making it a candidate for further antiviral drug development.
Antibacterial Properties:
Research has shown that adamantane derivatives exhibit significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the pyridine and methoxyethyl groups in this compound may contribute to its antibacterial mechanism, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential:
The thieno[3,4-d]pyridazine framework often associated with similar compounds has been linked to anticancer activity. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit proliferation. The unique structure of this compound may provide a synergistic effect that enhances its anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The unique combination of the adamantane core with other functional groups allows for diverse interactions with biological targets. For instance:
| Structural Feature | Potential Impact |
|---|---|
| Adamantane Moiety | Enhances lipophilicity and cellular uptake |
| Methoxyethyl Group | May improve solubility and bioavailability |
| Pyridine Substituent | Increases interaction with biological receptors |
Case Studies
Several studies have highlighted the promising applications of similar compounds:
Antiviral Efficacy:
A study demonstrated that adamantane derivatives effectively inhibited influenza virus replication in vitro. The mechanism involved interference with viral entry into host cells, showcasing the potential of such compounds in antiviral therapy.
Antibacterial Research:
In a comparative study, derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potential as effective antibacterial agents.
Anticancer Studies:
Research on thieno[3,4-d]pyridazine derivatives showed that these compounds could inhibit cancer cell growth in various lines through mechanisms involving cell cycle arrest and apoptosis induction. This suggests that the incorporation of an adamantane moiety could enhance these effects.
Mechanism of Action
The mechanism of action of “3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety could provide stability and enhance binding affinity, while the pyridine and urea groups could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Key structural analogs include:
1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas (): These feature bicyclic cores instead of adamantane.
Triazole-thione derivatives (): Compounds like 3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,4-triazole-5(4H)-thione replace the urea group with a triazole-thione core. This modification alters hydrogen-bonding capacity and electron distribution, impacting bioavailability and target interactions.
Physicochemical Properties
Structural and Crystallographic Insights
- Crystal Packing : Triazole-thione analogs () form O–H⋯N and C–H⋯S hydrogen bonds, stabilizing their crystal lattices. The target compound’s pyridine ring may participate in similar interactions, though its urea group could adopt distinct conformations due to the 2-methoxyethyl chain’s flexibility .
- Software Validation : Structural refinement for analogs used SHELX () and ORTEP-III (), ensuring accuracy in bond-length and angle calculations.
Biological Activity
3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea, also known by its CAS number 1396859-19-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H29N3O2, with a molecular weight of approximately 343.4632 g/mol. Its structure features an adamantane moiety, a methoxyethyl group, and a pyridinylmethyl urea component, which contribute to its unique biological properties.
Anticancer Properties
Research indicates that derivatives of adamantane-based ureas exhibit significant anticancer activity. For instance, similar compounds have been shown to act as sphingosine kinase inhibitors, which are crucial in cancer cell proliferation and survival pathways. The compound's structural features allow it to interact with key enzymes involved in cancer progression .
Table 1: Comparison of Biological Activities of Adamantane Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| N-(adamantan-1-yl)-4-chlorophenyl urea | Sphingosine kinase inhibitor | 0.004 | |
| 4-(adamantyl)-3-thiosemicarbazide | Chemotherapeutic | TBD |
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of human soluble epoxide hydrolase (hsEH). Inhibitors of hsEH are known to modulate inflammation and pain pathways, making them valuable in treating various inflammatory diseases .
Mechanism of Action
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The urea moiety is essential for binding to the active sites of target enzymes, while the adamantane structure enhances lipophilicity and cellular uptake.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of several adamantane derivatives in vitro and in vivo. The results demonstrated that compounds structurally similar to this compound exhibited reduced tumor growth in xenograft models. The study highlighted the importance of the pyridine ring in enhancing anticancer activity through specific enzyme interactions .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of adamantane derivatives, including the target compound. In murine models of inflammation, administration led to a significant decrease in pro-inflammatory cytokines and reduced leukocyte infiltration into inflamed tissues. These findings suggest that the compound could be a candidate for developing anti-inflammatory therapies .
Q & A
Q. What are the standard synthetic protocols for preparing adamantyl urea derivatives, and how are reaction conditions optimized?
The synthesis of adamantyl urea derivatives typically involves condensation reactions between adamantyl amines and substituted isocyanates or carbamates. For example, analogous compounds (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea) are synthesized via refluxing adamantyl amines with aryl isocyanates in anhydrous solvents like dichloromethane or ethanol under nitrogen . Key parameters include temperature control (e.g., 40–60°C), solvent polarity, and stoichiometric ratios. Optimization often employs Design of Experiments (DoE) or Bayesian algorithms to maximize yield and purity . Characterization via -NMR and -NMR is critical for confirming structural integrity .
Q. How is the molecular structure of adamantyl urea derivatives validated, and what analytical techniques are prioritized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation, providing precise bond lengths, angles, and torsion angles (e.g., C—N bond lengths of 1.33–1.37 Å in adamantyl ureas) . Complementary techniques include:
Q. What are the common challenges in crystallizing adamantyl urea derivatives, and how are they addressed?
Adamantane’s rigid, hydrophobic core often leads to poor solubility in polar solvents, complicating crystallization. Strategies include:
- Solvent screening : Mixed solvents (e.g., ethanol/dichloromethane) improve solubility.
- Slow evaporation : Enhances crystal growth under controlled humidity .
- Hydrogen-bond engineering : Substituents like pyridinyl or methoxyethyl groups promote intermolecular interactions (e.g., O—H⋯N or C—H⋯S bonds) to stabilize crystal lattices .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of adamantyl urea derivatives in medicinal chemistry?
- Electron-withdrawing groups (e.g., pyridinyl) increase urea’s electrophilicity, enhancing hydrogen-bonding with biological targets (e.g., enzyme active sites) .
- Steric bulk (e.g., 2-methoxyethyl) can restrict conformational flexibility, improving target selectivity. For example, bulky substituents reduce off-target interactions in kinase inhibitors .
- Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate substituent effects with bioactivity .
Q. What methodologies resolve contradictions in crystallographic and spectroscopic data for adamantyl urea derivatives?
Discrepancies between SCXRD (solid-state) and NMR (solution-state) data often arise from conformational dynamics. Approaches include:
- Variable-temperature NMR : To detect rotational barriers around the urea C—N bond .
- DFT calculations : Compare optimized gas-phase structures with experimental data to identify solution-phase conformers .
- Polymorph screening : Different crystal forms may exhibit varying bond angles due to packing effects .
Q. How can flow chemistry improve the scalability of adamantyl urea synthesis while maintaining stereochemical integrity?
Continuous-flow systems enhance reproducibility and reduce side reactions via:
- Precise residence time control : Minimizes over-oxidation or decomposition .
- In-line analytics : Real-time UV/Vis or IR monitoring adjusts parameters dynamically .
- Ligand-regulated catalysis : Palladium-catalyzed reactions in flow reactors achieve >90% yields for stereospecific urea formation .
Methodological Guidelines
- Synthetic Optimization : Use DoE to map solvent, temperature, and catalyst interactions .
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and SCXRD .
- Biological Assay Design : Prioritize target-specific assays (e.g., enzyme inhibition kinetics) over broad phenotypic screens to elucidate mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
